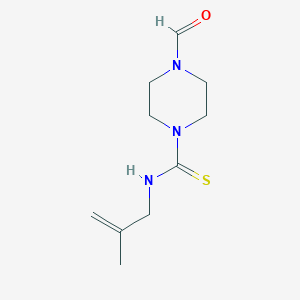

4-formyl-N-(2-methylprop-2-enyl)piperazine-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

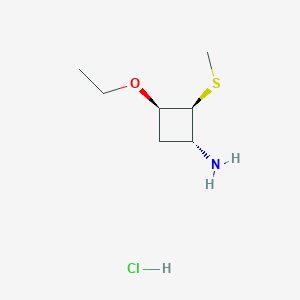

“4-formyl-N-(2-methylprop-2-enyl)piperazine-1-carbothioamide” is a chemical compound with the molecular formula C10H17N3OS and a molecular weight of 227.33 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-formyl-N-(2-methylprop-2-enyl)piperazine-1-carbothioamide”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Antimicrobial and Hypoglycemic Activities

Research by Al-Abdullah et al. (2015) explored the synthesis of novel N-(1-adamantyl)carbothioamide derivatives, including reactions with piperazine, revealing potent antimicrobial activity against certain strains of pathogenic bacteria and yeast-like fungus Candida albicans. Additionally, some derivatives demonstrated significant hypoglycemic activity in diabetic rats, suggesting potential therapeutic applications in managing diabetes and bacterial infections (Al-Abdullah et al., 2015).

Enantioselective Lewis Basic Catalyst

Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating high yields and enantioselectivities. This work highlights the role of piperazine derivatives in catalyzing chemical reactions with precise control over product chirality, important for synthesizing pharmaceuticals and fine chemicals (Wang et al., 2006).

Metabolism and Anticancer Activity

Jiang et al. (2007) investigated the metabolism of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) in rats, identifying several metabolites. TM-208, a compound with structural similarities to the query compound, has shown notable in vivo and in vitro anticancer activity with low toxicity, indicating the potential for piperazine derivatives in cancer therapy (Jiang et al., 2007).

Antiviral and Antimicrobial Activities

Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. The study found that some derivatives exhibited promising antiviral and potent antimicrobial activities, suggesting the use of piperazine derivatives in developing new antiviral and antibacterial agents (Reddy et al., 2013).

Inhibitors of Bacterial Growth

Foley et al. (2014) discovered 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides as potent inhibitors of bacterial phosphopantetheinyl transferases, demonstrating antibacterial activity and the ability to attenuate secondary metabolism in bacteria. This research suggests the application of piperazine derivatives in developing new antibiotics to combat resistant bacterial strains (Foley et al., 2014).

Propriétés

IUPAC Name |

4-formyl-N-(2-methylprop-2-enyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-9(2)7-11-10(15)13-5-3-12(8-14)4-6-13/h8H,1,3-7H2,2H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKZCYXDSFTMNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC(=S)N1CCN(CC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-chloro-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2995105.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)

![2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2995110.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2995114.png)

![8-(2,4-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2995116.png)

![2-[2-(Propan-2-yloxymethyl)phenyl]acetic acid](/img/structure/B2995122.png)

![5-(Furan-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2995125.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone](/img/structure/B2995127.png)